Technical Whitepaper: Physicochemical Profiling of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid
Technical Whitepaper: Physicochemical Profiling of 2-Ethoxy-3-methylpyridine-5-carboxylic Acid
The following technical guide details the physicochemical profile, synthetic utility, and analytical characterization of 2-Ethoxy-3-methylpyridine-5-carboxylic acid , a specialized heterocyclic building block in drug discovery.
[1][2]
Executive Summary
2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS: 1355216-85-1) is a trisubstituted pyridine derivative utilized as a critical scaffold in medicinal chemistry.[1][2][3][4][5][6] Its structural motif—combining a lipophilic ethoxy tail, a steric methyl handle, and a polar carboxylic acid head—makes it an ideal bioisostere for benzoic acid derivatives in G-protein coupled receptor (GPCR) agonists and kinase inhibitors .[2] This guide provides a comprehensive analysis of its physicochemical properties, enabling researchers to optimize formulation and synthetic strategies.[1][2]
Chemical Identity & Structural Analysis
The compound features a pyridine ring substituted at the 2, 3, and 5 positions.[2] The 2-ethoxy group introduces specific hydrogen-bond accepting capability and lipophilicity, while the 5-carboxylic acid serves as the primary ionization center.[2]
| Parameter | Specification |
| Chemical Name | 2-Ethoxy-3-methylpyridine-5-carboxylic acid |
| CAS Number | 1355216-85-1 |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| SMILES | CCOC1=NC=C(C(=O)O)C=C1C |
| InChI Key | LRADPBWSEZBEGF-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The following diagram illustrates the core functional groups and their contribution to the molecule's reactivity and binding potential.
Figure 1: Functional group analysis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid highlighting key reactive and interactive sites.[2]
Physicochemical Core Parameters
Understanding the ionization and lipophilicity of this compound is vital for predicting its behavior in biological assays and formulation vehicles.[1]
Ionization (pKa)
The molecule possesses two potential ionization sites: the pyridine nitrogen and the carboxylic acid.
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Acidic pKa (COOH): Estimated at 4.2 – 4.8 . The electron-donating ethoxy group at C2 partially offsets the electron-withdrawing nature of the pyridine ring, making the acid slightly weaker (higher pKa) than 2-chloronicotinic derivatives.[2]
-
Basic pKa (Pyridine N): The nitrogen is weakly basic due to the electron-withdrawing effect of the carboxyl group at C5.[1] Protonation is unlikely at physiological pH (7.4).
Lipophilicity (LogP/LogD)[2]
-
Calculated LogP (cLogP): ~1.4 – 1.8[2]
-
LogD (pH 7.4): ~ -1.5 (Due to ionization of the carboxylate).[2]
-
Implication: At physiological pH, the molecule exists primarily as a water-soluble anion (carboxylate), limiting passive membrane permeability unless masked as an ester prodrug.[2]
Solubility Profile
| Solvent System | Solubility Status | Notes |
| Water (pH 2.0) | Low | Unionized form precipitates.[1][2] |
| Water (pH 7.4) | High | Ionized carboxylate form.[1] |
| DMSO | High (>50 mM) | Preferred for stock solutions.[1] |
| Methanol/Ethanol | Moderate to High | Good for synthesis/recrystallization.[1] |
Synthetic Utility & Manufacturing
The synthesis of 2-Ethoxy-3-methylpyridine-5-carboxylic acid typically proceeds via Nucleophilic Aromatic Substitution (SnAr) on a halogenated precursor.[1][2] This pathway is preferred for its high yield and scalability.
Synthetic Workflow
The most robust route involves the ethoxylation of 2-Chloro-3-methylpyridine-5-carboxylic acid .[1][2]
Figure 2: Primary synthetic route via Nucleophilic Aromatic Substitution.
Protocol Insight: The reaction is driven by the electron-deficient nature of the pyridine ring (activated by the carboxyl group). The 2-chloro position is highly susceptible to nucleophilic attack by the ethoxide ion.[2]
Analytical Methodologies
Accurate detection requires separating the acidic analyte from neutral impurities.[1]
HPLC Method (Reverse Phase)[2][7]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyridine absorption) and 220 nm (Carboxyl).
-
Retention Time: The acid will elute earlier than its ester derivatives due to polarity.
Stability & Handling
-
Hydrolysis: The 2-ethoxy ether linkage is generally stable under neutral and basic conditions but may undergo cleavage to the pyridone (2-hydroxy derivative) under strong acidic conditions at high temperatures.[1][2]
-
Storage: Store at 2-8°C in a tightly sealed container, protected from light and moisture.
-
Safety: Irritant to eyes and skin (H315, H319).[2] Handle with standard PPE (gloves, goggles).[2]
References
-
PubChem Compound Summary. (2025). 2-Ethoxy-6-methylpyridine-3-carboxylic acid (Isomer Analog Data).[2] Retrieved from .[2]
-
BLD Pharm. (2025). Product Safety Data Sheet: 2-Ethoxy-3-methylpyridine-5-carboxylic acid (CAS 1355216-85-1).[1][2][3][5][6][7] Retrieved from .[2]
-
Key Organics. (2025). Building Blocks for Medicinal Chemistry: Pyridine Carboxylic Acids.[1] Retrieved from .[2]
-
ChemicalBook. (2025). CAS 1355216-85-1 Technical Specifications.[1][2][3][5][6][7] Retrieved from .[2]
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- 2. CAS [chemicalbook.com]
- 3. 1287218-59-0|6-[4-(Dimethylamino)butoxy]nicotinic acid|BLD Pharm [bldpharm.com]
- 4. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 5. 1211581-22-4|2-Methoxy-3-methylisonicotinic acid|BLD Pharm [bldpharm.com]
- 6. 863921-57-7|3-(6-Methoxypyridin-3-yl)benzoic acid|BLD Pharm [bldpharm.com]
- 7. 聚氧乙烯月桂醚_MSDS_用途_密度_CAS号【9004-98-2】_化源网 [chemsrc.com]
